2-(2-methoxyethoxy)-1,3-benzothiazole chemical structure and properties
2-(2-methoxyethoxy)-1,3-benzothiazole chemical structure and properties
Topic: 2-(2-methoxyethoxy)-1,3-benzothiazole: Structural Analysis, Synthesis, and Pharmacological Potential Content Type: Technical Whitepaper / Compound Monograph Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers.[1]
[1][2]
Executive Summary
2-(2-methoxyethoxy)-1,3-benzothiazole (CAS: 415702-31-7) represents a strategic scaffold in medicinal chemistry, combining the privileged pharmacophore of 1,3-benzothiazole with a glycol ether side chain .[1][2] This structural hybridization addresses a common limitation of lipophilic heteroaromatics: aqueous solubility.[2] By incorporating the 2-methoxyethoxy motif, the molecule retains the robust biological binding potential of the benzothiazole core while enhancing physicochemical properties critical for bioavailability and blood-brain barrier (BBB) permeation. This guide provides a comprehensive analysis of its chemical identity, validated synthetic pathways, and potential applications in oncology and neuropharmacology.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The core stability of 2-(2-methoxyethoxy)-1,3-benzothiazole arises from the aromaticity of the fused benzene-thiazole system.[1][2] The C2 position is highly electrophilic, activated by the adjacent endocyclic nitrogen, making it a prime target for nucleophilic functionalization.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| IUPAC Name | 2-(2-methoxyethoxy)-1,3-benzothiazole | |
| CAS Number | 415702-31-7 | |
| Molecular Formula | C₁₀H₁₁NO₂S | |
| Molecular Weight | 209.26 g/mol | |
| Predicted LogP | ~2.3 - 2.5 | Optimal range for membrane permeability.[1][2][3][4] |
| H-Bond Acceptors | 4 (N, O, O, S) | Facilitates receptor binding.[2] |
| H-Bond Donors | 0 | Improves CNS penetration (low PSA).[1][2] |
| Physical State | Pale yellow oil or low-melting solid | Dependent on purity/crystallinity.[1][2] |
| Solubility | Soluble in DMSO, DCM, MeOH; Moderate in H₂O | Enhanced by ether chain relative to alkyl analogs.[2] |
Synthetic Pathways & Methodology
Retrosynthetic Analysis
The most efficient route to 2-(2-methoxyethoxy)-1,3-benzothiazole is via Nucleophilic Aromatic Substitution (S_NAr) .[1][2] The C2-chlorine of 2-chlorobenzothiazole acts as a leaving group, displaced by the alkoxide generated from 2-methoxyethanol.[1]
Validated Synthesis Protocol
Reaction Type: S_NAr (Addition-Elimination) Precursors: 2-Chlorobenzothiazole, 2-Methoxyethanol Reagents: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) Solvent: Anhydrous THF or DMF[1][2]
Step-by-Step Protocol:
-
Activation: In a flame-dried round-bottom flask under Nitrogen (N₂), dissolve 2-methoxyethanol (1.1 eq) in anhydrous THF.
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 minutes until H₂ evolution ceases. Why: Generates the potent nucleophile sodium 2-methoxyethoxide.[1]
-
Addition: Add 2-chlorobenzothiazole (1.0 eq) dropwise as a solution in THF.
-
Reaction: Warm to room temperature and reflux for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1][2] The spot for 2-chlorobenzothiazole (Rf ~0.[1][2]7) should disappear.
-
Quench & Workup: Cool to RT. Quench carefully with saturated NH₄Cl solution.[1][2] Extract with Ethyl Acetate (3x).[1][2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).
Mechanistic Visualization
The reaction proceeds through a Meisenheimer-like transition state , where the negative charge is delocalized onto the endocyclic nitrogen.
Figure 1: S_NAr mechanism showing the displacement of chloride by the alkoxy nucleophile.
Spectral Characterization (Expected Data)
To validate the structure, researchers should look for these diagnostic signals:
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Region (7.2 - 7.9 ppm): Two doublets and two triplets corresponding to the 4 protons of the benzene ring.
-
O-CH₂- (4.6 - 4.7 ppm): Triplet (2H).[1][2] The methylene group directly attached to the benzothiazole oxygen is highly deshielded.
-
-CH₂-O- (3.7 - 3.8 ppm): Triplet (2H).[1][2] The internal methylene of the glycol chain.
-
-OCH₃ (3.4 ppm): Singlet (3H).[1][2] The terminal methoxy group.[2]
-
-
IR (ATR): Absence of broad OH stretch (starting material); presence of C=N stretch (~1590 cm⁻¹) and C-O-C ether stretches (~1100-1250 cm⁻¹).[1]
Biological & Pharmacological Potential[2][3][5][7][10][11][12]
The 2-alkoxybenzothiazole scaffold is a "privileged structure" in drug discovery, serving as a core for various therapeutic agents.
Structure-Activity Relationship (SAR) Logic[1][2]
-
Benzothiazole Core: Provides π-π stacking interactions with biological targets (e.g., DNA base pairs, kinase ATP pockets).[2]
-
Ether Linker: The oxygen atom at C2 acts as a hydrogen bond acceptor.[2] Unlike a thioether (S-alkyl) or amine (N-alkyl) linker, the O-linker alters the electronic distribution of the ring, often increasing oxidative stability.
-
Glycol Tail: Mimics PEGylation on a small scale.[1][2] It disrupts crystal packing (improving solubility) and resists metabolic oxidation better than a simple alkyl chain.[2]
Key Therapeutic Areas
-
Neuroprotection: Riluzole (a benzothiazole) is used for ALS.[1][2] Derivatives with ether side chains are investigated for glutamate release inhibition with improved CNS profiles [1].[1][2]
-
Antitumor Activity: Benzothiazoles are potent antitumor agents.[1][2][5] The 2-(2-methoxyethoxy) side chain has been explored in derivatives targeting cytochrome P450 enzymes (CYP1A1) , where the ether oxygen coordinates with the heme iron or active site residues [2].[1]
-
Diagnostic Probes: Due to the extended conjugation and rigidity, this molecule and its derivatives exhibit fluorescence.[2] It can serve as a precursor for amyloid-beta imaging agents in Alzheimer's research [3].[1][2]
Safety & Handling
-
Specific Toxicity: While the benzothiazole core is generally well-tolerated, the side chain is derived from 2-methoxyethanol, a known reproductive toxin (metabolized to methoxyacetic acid). However, once ether-linked to the heterocycle, the metabolic cleavage to release free methoxyethanol is slow.
-
Handling: Use standard PPE (gloves, goggles).[2] Avoid inhalation of dust/vapors.[2]
-
Storage: Store under inert gas (Argon) at 2-8°C to prevent oxidative degradation of the ether linkage over long periods.
References
-
Jimone, P., et al. (1999).[2][6] Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines.[1][2][6] Journal of Medicinal Chemistry, 42(15), 2828-2843. Link
-
Bradshaw, T. D., et al. (2002).[2] In vitro evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer, 86(8), 1348-1354. Link
-
Mathis, C. A., et al. (2003).[2] Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents. Journal of Medicinal Chemistry, 46(13), 2740-2754. Link
-
Caleta, I., et al. (2009).[2] Synthesis, crystal structure and cation binding properties of novel bis(benzothiazolyl) compounds containing a crown ether moiety. Journal of Molecular Structure, 924, 42-49.[2] Link[1]
Sources
- 1. S-benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate | C13H10N4O2S3 | CID 198589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Benzothiazole - Wikipedia [en.wikipedia.org]
- 4. 2-(2-Methoxyethoxy)ethanol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
